molecular formula C24H36O7 B12436864 (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one

(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B12436864
M. Wt: 436.5 g/mol
InChI Key: KLAOOPRSOQWAOS-RPKIDWQFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4aS,10aS)-5-(acetyloxy)-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-octahydronaphtho[2,1-b]pyran-6-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:

    Formation of the Octahydronaphthopyran Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the double bonds.

    Introduction of Functional Groups: The hydroxyl, acetyloxy, and ethenyl groups are introduced through a series of selective functionalization reactions. For example, hydroxylation can be achieved using osmium tetroxide, while acetylation can be done using acetic anhydride in the presence of a base.

    Final Assembly: The final steps involve the protection and deprotection of functional groups to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ketone group can be reduced to a secondary alcohol using sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (3R,4aS,10aS)-5-(acetyloxy)-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-octahydronaphtho[2,1-b]pyran-6-yl acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4aS,10aS)-5-(hydroxy)-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-octahydronaphtho[2,1-b]pyran-6-yl acetate
  • (3R,4aS,10aS)-5-(methoxy)-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-octahydronaphtho[2,1-b]pyran-6-yl acetate

Uniqueness

The uniqueness of (3R,4aS,10aS)-5-(acetyloxy)-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-octahydronaphtho[2,1-b]pyran-6-yl acetate lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H36O7

Molecular Weight

436.5 g/mol

IUPAC Name

[(3R,4aS,10aS)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate

InChI

InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16?,17?,18?,19?,20?,22-,23+,24-/m0/s1

InChI Key

KLAOOPRSOQWAOS-RPKIDWQFSA-N

Isomeric SMILES

CC(=O)OC1C2[C@](C(CCC2(C)C)O)(C3C(=O)C[C@](O[C@@]3(C1OC(=O)C)C)(C)C=C)C

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C

Origin of Product

United States

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